![molecular formula C13H9Cl3O2S B14732878 2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene CAS No. 6310-36-7](/img/structure/B14732878.png)
2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene is a chemical compound that belongs to the class of organochlorine compounds It is characterized by the presence of chlorine atoms and a sulfonylmethyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene typically involves the reaction of 2,4-dichlorobenzene with 4-chlorobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The sulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-1-[(4-chlorophenyl)ethenyl]benzene
- 2,4-Dichloro-1-[(4-chlorophenyl)methyl]benzene
- 2,4-Dichloro-1-[(4-chlorophenyl)propyl]benzene
Uniqueness
2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene is unique due to the presence of the sulfonylmethyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
6310-36-7 |
|---|---|
Fórmula molecular |
C13H9Cl3O2S |
Peso molecular |
335.6 g/mol |
Nombre IUPAC |
2,4-dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene |
InChI |
InChI=1S/C13H9Cl3O2S/c14-10-3-5-12(6-4-10)19(17,18)8-9-1-2-11(15)7-13(9)16/h1-7H,8H2 |
Clave InChI |
PFCHQLSWOQFFKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


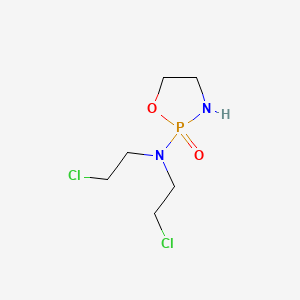

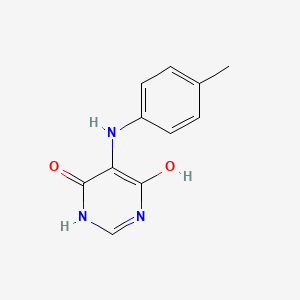

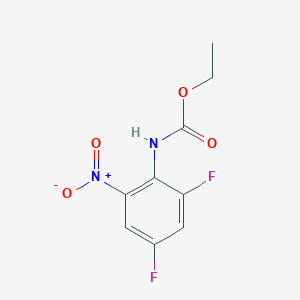
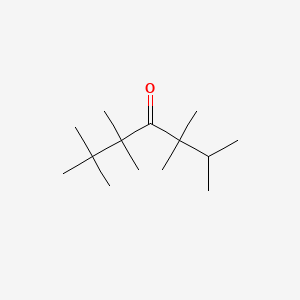
![[(E)-(4-Bromophenyl)diazenyl][2-(4-bromophenyl)hydrazinylidene]acetonitrile](/img/structure/B14732813.png)
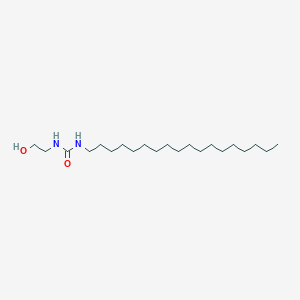
![2'H,6'H-Spiro[1,3-dioxolane-2,1'-pyrido[1,2-b]isoquinoline]](/img/structure/B14732827.png)
![N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14732845.png)

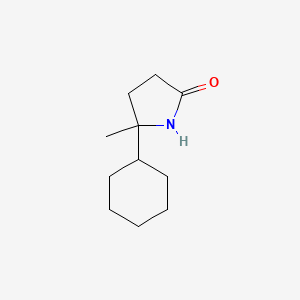

![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)
